2-(3-Chlorophenyl)-3-cyclopropyl-3-oxopropanenitrile
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Overview
Description
2-(3-Chlorophenyl)-3-cyclopropyl-3-oxopropanenitrile is an organic compound characterized by the presence of a chlorophenyl group, a cyclopropyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-3-cyclopropyl-3-oxopropanenitrile typically involves the reaction of 3-chlorobenzaldehyde with cyclopropylacetonitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common bases used in this reaction include sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually performed in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-3-cyclopropyl-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chlorophenyl)-3-cyclopropyl-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-3-cyclopropyl-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenyl)-3-oxopropanenitrile: Lacks the cyclopropyl group.
3-Cyclopropyl-3-oxopropanenitrile: Lacks the chlorophenyl group.
2-(3-Chlorophenyl)-3-cyclopropylpropanoic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
2-(3-Chlorophenyl)-3-cyclopropyl-3-oxopropanenitrile is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the chlorophenyl and cyclopropyl groups, along with the nitrile functionality, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H10ClNO |
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Molecular Weight |
219.66 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-3-cyclopropyl-3-oxopropanenitrile |
InChI |
InChI=1S/C12H10ClNO/c13-10-3-1-2-9(6-10)11(7-14)12(15)8-4-5-8/h1-3,6,8,11H,4-5H2 |
InChI Key |
ZERXDAPHPYHHMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C(C#N)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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